The compound 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one, commonly referred to as a derivative of entecavir, is a nucleoside analog primarily used in the treatment of viral infections, particularly hepatitis B. This compound belongs to the class of purine nucleosides and is characterized by its unique bicyclic structure that enhances its biological activity.
This compound is synthesized as an intermediate in the production of entecavir, a potent antiviral drug developed for treating chronic hepatitis B virus infections. The synthesis methods and related intermediates have been documented in various patents and scientific literature, indicating its significance in pharmaceutical applications .
The synthesis of 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one typically involves several steps:
Technical details regarding these synthetic routes can be found in patent literature detailing the production methods for entecavir and its intermediates .
The molecular structure of 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one can be represented as follows:
Key structural features include:
The compound undergoes various chemical reactions typical for nucleoside analogs:
Technical details regarding these reactions can be referenced from studies focusing on the metabolic pathways of nucleoside analogs .
The mechanism of action for 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one involves:
Data supporting this mechanism can be found in pharmacological studies examining the efficacy of entecavir against hepatitis B virus .
Relevant data on solubility and stability can be sourced from pharmaceutical formulation studies .
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one is primarily used in:
The significance of this compound in virology and pharmacology underscores its utility in developing therapeutic strategies against viral infections .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3